molecular formula C36H30NP B13823867 (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c

(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c

Cat. No.: B13823867
M. Wt: 507.6 g/mol
InChI Key: YHBAPPMVVCHAQC-UHFFFAOYSA-N
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Description

(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine is a chiral aminodiphosphine ligand characterized by a dinaphthophosphepine backbone fused with phenyl and amine substituents. Key properties include:

  • Molecular Formula: C₃₁H₂₈NP .
  • Molecular Weight: 445.53 g/mol .
  • Purity: ≥97% (HPLC) .
  • Physical State: White to pale yellow solid, air-sensitive .
  • Applications: Primarily used as a ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions due to its chiral phosphorus and nitrogen donor sites .

The compound’s rigid dinaphthophosphepine framework enhances stereochemical control in catalytic processes, making it valuable in pharmaceutical and fine chemical synthesis .

Properties

IUPAC Name

1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAPPMVVCHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dinaphtho[2,1-c:1’,2’-e]phosphepin core, followed by the introduction of the diphenylethanamine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with altered functional groups.

Scientific Research Applications

(1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be employed in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4S,11BR)-3,5-DIHYDRO-4H-DINAPHTHO[2,1-C:1’,2’-E]PHOSPHEPIN-4-YL]-1,2-DIPHENYLETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related aminodiphosphines and derivatives:

Compound Name Molecular Formula Molecular Weight Purity Physical Properties Key Structural Differences References
(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphthophosphepin-4-yl]-1-phenylpropan-2-amine (Target) C₃₁H₂₈NP 445.53 ≥97% White solid, air-sensitive Phenylpropan-2-amine substituent
(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphthophosphepin-4-yl]-1,2-diphenylethanamine C₃₆H₃₀NP 507.60 ≥97% White solid, air-sensitive Diphenylethanamine backbone
2-[(11bS)-3,5-Dihydro-4H-dinaphthophosphepin-4-yl]ethylamine C₂₄H₂₂NP 355.41 ≥97% Pale yellow solid, air-sensitive Ethylamine substituent
(1S,2S)-Enantiomer of Target Compound C₃₁H₂₈NP 445.53 ≥97% White solid, air-sensitive Opposite stereochemistry at chiral centers
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dinaphthoazepin-4-yl)cyclohexyl]thiourea C₃₇H₃₁F₆N₃S 761.81 ≥97% White solid Thiourea and trifluoromethylphenyl groups
Key Observations:
  • Substituent Effects : Replacement of the phenylpropan-2-amine group with ethylamine (C₂₄H₂₂NP) reduces molecular weight by ~90 g/mol, likely altering steric and electronic properties in catalysis .
  • Enantiomeric Pairs : The (1S,2S)-enantiomer (C₃₁H₂₈NP) shares identical molecular weight and formula with the target compound but exhibits inverted stereochemistry, which may reverse enantioselectivity in catalytic reactions .
Key Findings:
  • Target Compound : Demonstrated superior performance in palladium-catalyzed asymmetric allylic alkylation, achieving >90% ee in some cases .
  • Ethylamine Derivative : Shows compatibility with copper catalysts for click chemistry, likely due to reduced steric hindrance .
  • Thiourea Derivatives: Utilize non-covalent interactions (e.g., hydrogen bonding) for organocatalytic applications, diverging from transition-metal catalysis .
Table 3: Pricing and Availability
Compound Supplier Price (100 mg) Purity Special Handling Requirements References
Target Compound CymitQuimica 143.00 € ≥97% Air-sensitive, store under N₂
(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphthophosphepin-4-yl]-1,2-diphenylethanamine Strem Chemicals 169.00 USD ≥97% Air-sensitive, store at -20°C
(1S,2S)-Enantiomer of Target Compound Strem Chemicals 297.00 USD ≥97% Air-sensitive
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dinaphthoazepin-4-yl)cyclohexyl]thiourea ChemBlink 1107.00 CNY ≥98% Standard
Key Notes:
  • Cost Variability : Thiourea derivatives command higher prices due to complex synthesis involving trifluoromethyl groups .
  • Synthetic Accessibility : The target compound and its enantiomers are synthesized under patented protocols (e.g., PCT/CA2009/001412), limiting third-party production .

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